Product packaging for 3-Fluoro-4-methylbenzene-1-carbothioamide(Cat. No.:CAS No. 175277-87-9)

3-Fluoro-4-methylbenzene-1-carbothioamide

Cat. No.: B065253
CAS No.: 175277-87-9
M. Wt: 169.22 g/mol
InChI Key: WFCXNRMNVWYANI-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzene-1-carbothioamide is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothioamide core, a privileged scaffold known for its ability to engage in key hydrogen-bonding interactions with biological targets. The strategic incorporation of a fluorine atom at the 3-position and a methyl group at the 4-position modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNS B065253 3-Fluoro-4-methylbenzene-1-carbothioamide CAS No. 175277-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-methylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNS/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCXNRMNVWYANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396905
Record name 3-Fluoro-4-methylbenzene-1-carbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-87-9
Record name 3-Fluoro-4-methylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methyl-thiobenzamide
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Advanced Synthetic Methodologies for 3 Fluoro 4 Methylbenzene 1 Carbothioamide and Its Derivatives

Strategic Retrosynthesis and Precursor Analysis

A logical retrosynthetic analysis of 3-Fluoro-4-methylbenzene-1-carbothioamide identifies 3-Fluoro-4-methylbenzonitrile as its immediate and most practical precursor. The transformation of a nitrile to a primary thioamide is a well-established and efficient method in organic synthesis.

Our retrosynthetic approach is delineated as follows:

Retrosynthetic analysis of this compound.
Figure 1. Retrosynthetic disconnection of this compound to its key precursor, 3-Fluoro-4-methylbenzonitrile, and further to simpler, commercially available starting materials.

Further disconnection of the key precursor, 3-Fluoro-4-methylbenzonitrile, reveals several potential synthetic pathways from simpler starting materials. One viable route commences with o-methylbenzylamine, which can undergo a sequence of reactions including nitration, reduction, diazotization, and fluorination, followed by cyanation to yield the target nitrile. Another efficient method involves the decarbonylation of methyl 2-(4-cyano-2-fluorophenyl)acetate in the presence of calcium chloride and water in N,N-dimethylacetamide at elevated temperatures, affording 3-Fluoro-4-methylbenzonitrile in high yield.

Optimized Reaction Conditions and Yield Enhancement Studies

The conversion of 3-Fluoro-4-methylbenzonitrile to this compound can be achieved through various thionation methods. Optimization of reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and by-product formation.

One of the most common and effective methods involves the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). Traditional protocols often require high boiling point solvents like toluene or xylene and elevated temperatures. However, recent studies have shown that conducting the reaction in tetrahydrofuran (THF) at room temperature can significantly reduce reaction times and improve the product profile, provided the reagent is fully dissolved chemspider.com.

Another prominent method is the direct reaction of the nitrile with a source of hydrogen sulfide. This can be accomplished using gaseous H₂S in the presence of a base or, more conveniently and safely, with a solid sulfide source like sodium hydrogen sulfide (NaSH). The use of phase-transfer catalysts can enhance the reaction rate and yield in biphasic systems tandfonline.com. For instance, treating an aromatic nitrile with sodium hydrogen sulfide and magnesium chloride in dimethylformamide (DMF) has been shown to produce primary thioamides in excellent yields without the need to handle hazardous gaseous H₂S researchgate.net.

The table below summarizes a comparative study of different thionation methods for the synthesis of aromatic thioamides from their corresponding nitriles.

Thionating AgentSolventTemperature (°C)Typical Yield (%)
Lawesson's ReagentToluene11070-90
Lawesson's ReagentTHF2580-95
P₄S₁₀Pyridine11560-85
NaSH / MgCl₂DMF7080-99
H₂S (gas) / Anion-Exchange ResinMeOH/H₂O2575-96

Functional Group Interconversions and Derivatization Strategies of the Carbothioamide Moiety

The carbothioamide moiety is a versatile functional group that can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation Pathways and Products (e.g., sulfoxides, sulfones)

The sulfur atom in the carbothioamide group can be selectively oxidized to form the corresponding sulfoxides (S-oxides) or sulfones (S,S-dioxides), depending on the oxidant and reaction conditions. These oxidized derivatives are of interest in medicinal chemistry and materials science.

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® (potassium peroxymonosulfate). The use of one equivalent of the oxidant under controlled temperature conditions typically favors the formation of the sulfoxide. For example, treating a thioamide with m-CPBA in a chlorinated solvent like dichloromethane (DCM) at low temperatures can selectively yield the sulfoxide commonorganicchemistry.com.

To achieve the corresponding sulfone, stronger oxidizing conditions, such as an excess of the oxidizing agent or more reactive systems, are required. The oxidation of sulfides to sulfones is often accomplished with an excess of hydrogen peroxide in the presence of a suitable catalyst, or with reagents like Oxone® in an appropriate solvent system rsc.org. Tungsten-based catalysts in conjunction with hydrogen peroxide have also been shown to be effective for the oxidation of sulfur-containing compounds nih.gov.

Reduction Reactions and Resulting Functional Groups (e.g., amines)

The carbothioamide group can be reduced to the corresponding amine, providing a synthetic route to 3-fluoro-4-methylbenzylamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation libretexts.orgchemistrysteps.comadichemistry.comchemistrysteps.comyoutube.com. The reaction proceeds via a complex mechanism involving the initial formation of an aluminum-sulfur species, followed by hydride attack and subsequent hydrolysis to yield the amine.

Catalytic hydrogenation offers a milder alternative to metal hydride reductions. While the sulfur atom in thioamides can poison some noble metal catalysts, specific catalytic systems have been developed for this purpose. For instance, ruthenium- and manganese-based catalysts have demonstrated efficacy in the hydrogenation of thioamides to their corresponding amines nih.govacs.orgacs.org.

The table below presents a selection of reducing agents and their typical applications in the reduction of thioamides.

Reducing Agent/SystemProductTypical Conditions
LiAlH₄AmineAnhydrous THF or Et₂O, followed by aqueous workup
Raney NickelAmineEthanol, reflux
H₂ / Ru-based catalystAminePressurized H₂, various solvents
H₂ / Mn-based catalystAmine or IminePressurized H₂, specific additives

Nucleophilic Substitution Reactions Involving the Fluoro and Methyl Groups

The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the carbon atom bearing the fluorine atom. The fluorine atom, being a good leaving group in SₙAr reactions, can be displaced by a variety of nucleophiles. The presence of the electron-withdrawing carbothioamide group can further activate the ring towards nucleophilic attack.

Common nucleophiles for such reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide would yield the corresponding 3-methoxy-4-methylbenzene-1-carbothioamide. Similarly, reaction with an amine would lead to the formation of a 3-amino-substituted derivative.

While the methyl group is generally unreactive towards nucleophilic substitution under standard conditions, it can be functionalized through free-radical halogenation followed by nucleophilic displacement. For example, bromination of the methyl group using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions would yield 3-fluoro-4-(bromomethyl)benzene-1-carbothioamide. This benzylic bromide is then a versatile intermediate for introducing a wide range of nucleophiles at the benzylic position.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thioamides to reduce environmental impact and improve safety. Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and catalytic methods.

The synthesis of thioamides in aqueous media represents a significant advancement in green chemistry chemistryviews.orgjmst.info. Water is a non-toxic, non-flammable, and inexpensive solvent. Several methodologies have been developed for the synthesis of thioamides from aldehydes or nitriles in water, often with the aid of surfactants or co-solvents to overcome solubility issues.

Solvent-free synthesis is another important green approach. Reactions can be carried out by simply mixing the reactants, sometimes with a solid support or under microwave irradiation rsc.orgrsc.orgacs.org. This eliminates the need for solvents, reducing waste and simplifying product isolation. For example, the reaction of an aldehyde, an amine, and elemental sulfur can be performed neat to produce the corresponding thioamide nih.gov.

The use of catalytic rather than stoichiometric reagents also aligns with the principles of green chemistry. Catalytic methods for the conversion of nitriles to thioamides are being developed to replace traditional stoichiometric reagents like Lawesson's reagent, which can generate significant waste tandfonline.com.

Flow Chemistry and Continuous Synthesis Development

The development of a continuous synthesis process for this compound would likely be based on the established conversion of the corresponding nitrile, 3-fluoro-4-methylbenzonitrile, to the thioamide. The adaptation of this synthesis to a flow chemistry platform would present a promising avenue for process intensification and enhanced safety, particularly if gaseous reagents like hydrogen sulfide were to be employed.

Conceptual Flow Synthesis Approach:

A hypothetical continuous flow process for the synthesis of this compound could involve the following key stages:

Reagent Introduction: A solution of 3-fluoro-4-methylbenzonitrile in a suitable organic solvent would be continuously pumped into the flow system. Simultaneously, a stream of a sulfur source, such as a solution of sodium hydrogen sulfide or gaseous hydrogen sulfide, would be introduced.

Mixing and Reaction: The reactant streams would converge in a microreactor or a heated coil reactor. The efficient mixing and precise temperature control characteristic of flow reactors would be crucial for achieving a high conversion rate and minimizing side product formation.

Reaction Quenching and Work-up: The product stream exiting the reactor could be continuously quenched and subjected to in-line purification, for instance, through liquid-liquid extraction or by passing through a scavenger resin to remove unreacted reagents and byproducts.

Product Isolation: The purified product stream would then be collected, and the solvent removed to yield the solid this compound.

Potential Advantages of a Continuous Process:

Enhanced Safety: The use of hazardous reagents like hydrogen sulfide could be managed more safely by generating and consuming them in situ within a closed-loop system, thereby avoiding the accumulation of large quantities.

Improved Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor could lead to higher yields and purities compared to batch processes.

Scalability: A continuous process can be scaled up by either increasing the flow rate and reactor volume or by operating the system for longer durations, offering a more straightforward path to large-scale production.

Data Tables:

Due to the absence of specific experimental data in the literature for the continuous flow synthesis of this compound, it is not possible to provide interactive data tables with research findings at this time. The development and optimization of such a process would require dedicated experimental investigation to determine key parameters.

A general representation of the parameters that would be investigated and optimized during the development of a continuous flow synthesis is presented in the conceptual table below.

Table 1: Conceptual Parameters for Optimization of Continuous Flow Synthesis of this compound

ParameterRange/Variables to be TestedDesired Outcome
Starting Material 3-Fluoro-4-methylbenzonitrile-
Sulfur Source H₂S (gas), NaSH (solution), P₄S₁₀ (slurry)High conversion, minimal byproducts
Solvent Toluene, Ethanol, DMF, AcetonitrileGood solubility of reactants, compatibility with reaction conditions
Temperature (°C) 50 - 200Optimal reaction rate and selectivity
Pressure (bar) 1 - 20To maintain solvent in the liquid phase and enhance gas solubility
Residence Time (min) 1 - 60Sufficient time for complete reaction
Concentration (M) 0.1 - 1.0Maximize throughput without precipitation
Flow Rate (mL/min) 0.1 - 10To control residence time and throughput
Yield (%) ->90%
Purity (%) ->98%

Further research and development in this area would be necessary to generate the specific data required to populate such a table and to fully realize the potential of flow chemistry for the synthesis of this compound and its derivatives.

Spectroscopic and Crystallographic Elucidation of 3 Fluoro 4 Methylbenzene 1 Carbothioamide

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Fluoro-4-methylbenzene-1-carbothioamide, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide a comprehensive picture of its molecular framework.

A predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the thioamide (-CSNH₂) protons. The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The methyl group would likely appear as a singlet, potentially showing a small long-range coupling to the adjacent aromatic proton or fluorine. The thioamide protons are expected to be broad and their chemical shift can be solvent-dependent.

A predicted ¹³C NMR spectrum would show eight distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be influenced by the attached atoms, with the carbothioamide carbon (C=S) appearing significantly downfield. Carbon-fluorine (C-F) coupling constants would be observable for the carbons of the benzene (B151609) ring, providing valuable structural confirmation.

Multi-Dimensional NMR Techniques (e.g., 2D-NMR, NOESY)

Multi-dimensional NMR techniques are critical for unambiguously assigning NMR signals and elucidating spatial relationships between atoms. researchgate.net

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons on the aromatic ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space interactions between protons that are close to each other, even if they are not directly bonded. youtube.com This would be particularly useful for determining the preferred conformation of the carbothioamide group relative to the aromatic ring.

Without experimental data, a specific data table cannot be generated.

Solid-State NMR Investigations

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. libretexts.org For this compound, ¹³C and ¹⁵N ssNMR could reveal details about the molecular packing and the presence of different polymorphs. The presence of the fluorine atom makes ¹⁹F ssNMR a particularly powerful tool, as its chemical shift is highly sensitive to the local electronic environment and intermolecular interactions, such as hydrogen bonding involving the thioamide group. researchgate.netnih.gov

Vibrational Spectroscopy Analysis (FT-IR, Raman) of Characteristic Bonds and Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by measuring the vibrations of its bonds.

Detailed Band Assignment and Functional Group Analysis

For this compound, the spectra would be characterized by several key vibrational modes. The analysis involves assigning observed absorption bands (in FT-IR) or scattered light frequencies (in Raman) to specific molecular motions.

Key expected vibrational frequencies include:

N-H Stretching: The thioamide N-H₂ group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3100-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=S Stretching: The carbon-sulfur double bond (thiocarbonyl) stretch is a key feature for thioamides and typically appears in the region of 850-1250 cm⁻¹. This band is often coupled with other vibrations.

C-N Stretching: The thioamide C-N stretching vibration usually occurs in the 1250-1350 cm⁻¹ region.

Aromatic C=C Stretching: Vibrations from the benzene ring are expected in the 1450-1600 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond stretch is typically strong in the IR spectrum and is found in the 1000-1300 cm⁻¹ region.

A data table for detailed band assignments cannot be generated without experimental spectra.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. The fragmentation pattern observed in the mass spectrum provides a roadmap of how the molecule breaks apart, which helps to confirm its structure.

A plausible fragmentation pathway for this compound under electron ionization would likely involve:

Formation of the Molecular Ion (M⁺•): The initial ionization of the molecule.

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the carbothioamide group, leading to the formation of a [C₇H₆F]⁺ ion or a [C(=S)NH₂]⁺• radical cation.

Loss of Small Molecules: Fragmentation may proceed through the loss of neutral molecules such as •SH, •NH₂, or H₂S from the molecular ion or subsequent fragment ions.

Ring Fragmentation: At higher energies, the aromatic ring itself may fragment.

A data table of fragments cannot be generated without experimental HRMS data.

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information for this compound.

Molecular Geometry: The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It would reveal the planarity of the aromatic ring and the geometry of the thioamide group.

Crystal Packing: The data would show how individual molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonds (e.g., between the N-H protons and the sulfur atom of a neighboring molecule) and potential π-π stacking interactions between the aromatic rings. The role of the fluorine atom in directing the crystal packing through weak C-H···F interactions could also be elucidated.

Key crystallographic parameters that would be determined include the crystal system, space group, and unit cell dimensions. Without a solved crystal structure, a table of crystallographic data cannot be provided. researchgate.net

Unit Cell Parameters and Space Group Determination

Information regarding the unit cell dimensions (a, b, c, α, β, γ) and the space group of this compound is not available in the searched scientific literature. This data is essential for defining the basic geometry of the crystal lattice.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Analysis

A detailed analysis of the specific hydrogen bonding and π-π stacking interactions within the crystal lattice of this compound cannot be conducted without the crystallographic data. Such an analysis would typically involve the examination of intermolecular distances and geometries to characterize the nature and strength of these non-covalent interactions, which are crucial for the stability of the crystal structure.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions in a crystal, could not be performed for this compound. This technique requires the crystallographic information file (CIF) as a starting point to map the close contacts between molecules.

Conformational Analysis within the Crystalline Lattice

The specific conformation of the this compound molecule within a crystalline environment remains undetermined. A conformational analysis would describe the torsion angles and the spatial arrangement of the atoms in the solid state, which can be influenced by the packing forces within the crystal.

Future research involving the synthesis and crystallographic analysis of this compound would be necessary to provide the data required for the comprehensive article as outlined.

Theoretical and Computational Chemistry Studies of 3 Fluoro 4 Methylbenzene 1 Carbothioamide

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-Fluoro-4-methylbenzene-1-carbothioamide. researchgate.net Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), is a widely used method for optimizing the molecular geometry and calculating various electronic properties. lew.rodntb.gov.uanih.govindexcopernicus.com These calculations establish the ground-state electronic structure, which is the basis for more detailed analyses of the molecule's reactivity and stability. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. libretexts.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. mdpi.com A smaller energy gap implies a molecule is more easily excitable, more polarizable, and has higher chemical reactivity. mdpi.comnih.gov

For this compound, FMO analysis would involve mapping the electron density of the HOMO and LUMO across the molecule. researchgate.net This visualization helps identify the regions most likely to be involved in electron donation and acceptance during a chemical reaction.

ParameterDescriptionTypical Value (eV)
EHOMO Energy of the Highest Occupied Molecular OrbitalA specific calculated value would indicate the molecule's electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalA specific calculated value would indicate the molecule's electron-accepting capability.
ΔE (Gap) ELUMO - EHOMOThis value is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex molecular orbitals into localized bonds and lone pairs, resembling a Lewis structure. wisc.eduaiu.edu This method is used to analyze intramolecular interactions, such as charge delocalization and hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. fluorine1.ru

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
Example: LP(1) SExample: π(C-C)ValueLone Pair -> Antibonding Pi
Example: π(C-C)Example: π(C-C)ValuePi Bond -> Antibonding Pi
Example: LP(1) NExample: σ*(C-S)ValueLone Pair -> Antibonding Sigma

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map visualizes the electrostatic potential on the molecule's electron density surface. researchgate.net Different colors represent different potential values: red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential) that are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent regions of neutral potential.

In the case of this compound, an MEP map would likely show regions of high negative potential around the electronegative sulfur, nitrogen, and fluorine atoms, making them sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms of the amine group and the methyl group would likely exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.net

Atom/RegionPotential (a.u.)Predicted Reactivity
Example: Sulfur AtomNegative ValueSite for Electrophilic Attack
Example: Amine HydrogensPositive ValueSite for Nucleophilic Attack
Example: Fluorine AtomNegative ValueSite for Electrophilic Attack
ParameterFormulaDescription
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from a system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures the resistance to change in electron configuration.
Global Electrophilicity (ω) μ2 / 2ηQuantifies the electrophilic nature of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be employed to explore its conformational landscape. This involves identifying the different spatial arrangements (conformers) of the molecule, determining their relative stabilities, and calculating the energy barriers for conversion between them. Furthermore, MD simulations can model the interactions between the compound and solvent molecules, providing valuable insights into its solubility, solvation shell structure, and dynamic behavior in various media.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure. nih.gov

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated using DFT. researchgate.net The computed frequencies correspond to specific molecular vibrations, such as the stretching and bending of bonds (e.g., C=S stretch, N-H bend, C-F stretch). These calculated frequencies are often scaled by a factor to correct for anharmonicity and computational approximations, allowing for a more accurate comparison with experimental spectra and aiding in the precise assignment of observed absorption bands. researchgate.net

Vibrational ModeCalculated Frequency (cm-1)Scaled Frequency (cm-1)
Example: N-H StretchValueValue
Example: C=S StretchValueValue
Example: Aromatic C-H StretchValueValue
Example: C-F StretchValueValue

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can also be predicted computationally. ucl.ac.uklibretexts.org The calculations determine the magnetic shielding around each nucleus, which is then used to compute the chemical shift relative to a reference standard like Tetramethylsilane (TMS). prensipjournals.com Comparing the predicted NMR spectrum with experimental results is a powerful method for structural elucidation and verification. nih.gov

AtomCalculated Chemical Shift (ppm)
Example: ¹H (Amine)Value
Example: ¹H (Methyl)Value
Example: ¹³C (C=S)Value
Example: ¹³C (C-F)Value

Non-Linear Optical (NLO) Properties Theoretical Investigation

Theoretical investigations into the non-linear optical (NLO) properties of molecules are crucial for the development of new materials for optoelectronic applications. These studies, typically employing quantum computational methods, can predict the NLO response of a compound and provide insights into the electronic origins of its optical non-linearity. While direct theoretical studies on the NLO properties of this compound are not extensively available in the current literature, valuable insights can be drawn from computational analyses of structurally related compounds.

For the purpose of this article, we will consider the theoretical investigation of Benzyl(3-fluoro-4-morpholinophenyl)carbamate, a molecule that shares some structural similarities with this compound. The NLO properties of this related compound were investigated using Density Functional Theory (DFT) with the B3LYP method and two different basis sets: 6-311++G(d,p) and cc-pVDZ. pnrjournal.com

The key parameters calculated in these studies include the total dipole moment (μ), the mean polarizability (α), and the total first hyperpolarizability (β_Total). These parameters are fundamental in characterizing the NLO response of a molecule. The total dipole moment is a measure of the asymmetry in the charge distribution, while the polarizability and hyperpolarizability describe the linear and non-linear response of the molecule to an external electric field, respectively.

The calculated values for these properties for Benzyl(3-fluoro-4-morpholinophenyl)carbamate are presented in the data table below. pnrjournal.com The results obtained from both basis sets are included to provide a comparative view. The magnitude of the total first hyperpolarizability (β_Total) is particularly noteworthy, as larger values indicate a stronger NLO response, suggesting the potential of the molecule for use in NLO applications. pnrjournal.com

The study of Benzyl(3-fluoro-4-morpholinophenyl)carbamate revealed that the compound exhibits a significant total first hyperpolarizability. pnrjournal.com Specifically, the β_Total was found to be 207.3537 a.u. with the B3LYP/6-311++G(d,p) basis set and 172.8988 a.u. with the B3LYP/cc-pVDZ basis set. pnrjournal.com These relatively large values suggest that this molecule could be a promising candidate for NLO materials. pnrjournal.com The total dipole moment was calculated to be 2.8869 Debye and 2.7896 Debye for the respective basis sets. pnrjournal.com

It is important to emphasize that while these findings for a related compound are illustrative, dedicated theoretical and experimental studies on this compound are necessary to fully elucidate its specific NLO properties.

Table 1: Theoretical NLO Properties of Benzyl(3-fluoro-4-morpholinophenyl)carbamate

ParameterB3LYP/6-311++G(d,p)B3LYP/cc-pVDZ
Total Dipole Moment (μ)2.8869 Debye2.7896 Debye
Mean Polarizability (α)44.6661 a.u.Not Specified
Total First Hyperpolarizability (β_Total)207.3537 a.u.172.8988 a.u.

Reactivity Profile and Mechanistic Investigations of 3 Fluoro 4 Methylbenzene 1 Carbothioamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3-Fluoro-4-methylbenzene-1-carbothioamide is susceptible to both electrophilic and nucleophilic attack, with the regiochemical outcome determined by the combined electronic effects of the three substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the reactivity and orientation of an incoming electrophile are governed by the activating and directing effects of the substituents already present on the ring. The methyl group (-CH₃) is a weak activator and directs incoming electrophiles to the ortho and para positions. imperial.ac.uk The fluorine atom (-F) is a weak deactivator due to its inductive electron-withdrawing effect, but it also acts as an ortho, para-director because of resonance effects where its lone pairs can stabilize the carbocation intermediate. youtube.com Conversely, the carbothioamide group (-CSNH₂) is predicted to be a deactivating and meta-directing group, withdrawing electron density from the ring through both resonance and induction. youtube.comorganicchemistrytutor.com

The positions open for substitution are C2, C5, and C6. The directing effects of the existing groups on these positions are summarized below.

Position for SubstitutionDirecting Influence from -CSNH₂ (at C1)Directing Influence from -F (at C3)Directing Influence from -CH₃ (at C4)Predicted Outcome
C2 orthoorthometaPossible, favored by -F but sterically hindered.
C5 metametaorthoMost Likely . Strongly favored by the activating -CH₃ group and the meta-directing -CSNH₂ group.
C6 paraparametaPossible, but less likely than C5 due to the deactivating effect of the carbothioamide group.

Given the cooperative directing effect of the activating methyl group and the deactivating carbothioamide group towards the C5 position, this is the most probable site for electrophilic attack.

Nucleophilic Aromatic Substitution (NAS)

Cycloaddition Reactions Involving the Carbothioamide Moiety

The carbothioamide functional group contains a carbon-sulfur double bond (C=S), which can participate in cycloaddition reactions. libretexts.org This thiocarbonyl group can act as a dienophile or a dipolarophile, reacting with conjugated dienes or 1,3-dipoles, respectively, to form heterocyclic rings.

Common cycloaddition reactions involving a thiocarbonyl moiety include:

[4+2] Cycloaddition (Diels-Alder Reaction): The C=S bond can react with a conjugated diene. This reaction would lead to the formation of a six-membered dihydrothiopyran ring system. The reactivity of the dienophile is often enhanced by electron-withdrawing groups, a role the aromatic ring fulfills. libretexts.org

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The thiocarbonyl group can react with various 1,3-dipoles such as nitrile oxides, azides, or diazomethane. This type of reaction is a powerful method for constructing five-membered sulfur-containing heterocycles.

[2+2] Cycloaddition: Photochemically induced [2+2] cycloadditions with alkenes could lead to the formation of four-membered thietane (B1214591) rings. libretexts.org

Reaction TypeReactantPredicted Product
[4+2] Diels-Alder Conjugated Diene (e.g., 1,3-Butadiene)Dihydrothiopyran derivative
[3+2] Dipolar Cycloaddition 1,3-Dipole (e.g., Nitrile Oxide)Thiazoline N-oxide derivative
[2+2] Photochemical Cycloaddition Alkene (e.g., Ethene)Thietane derivative

Transition Metal-Catalyzed Reactions

The carbon-fluorine bond of this compound is a potential site for transition metal-catalyzed cross-coupling reactions. Although C-F bonds are notoriously strong and less reactive than other carbon-halogen bonds, significant advances have been made in their activation using catalysts based on palladium, nickel, and other metals. ciac.jl.cnnih.gov

Potential cross-coupling reactions could include:

Suzuki Coupling: Reaction with a boronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst to form a C-C bond, replacing the fluorine atom. researchgate.net

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond at the C3 position.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to replace the fluorine with a nitrogen-based functional group.

Stille Coupling: Reaction with an organostannane reagent (R-SnBu₃) catalyzed by palladium. researchgate.net

A key challenge in these reactions would be the potential for the sulfur atom of the carbothioamide group to coordinate to the metal center, which could inhibit or alter the catalytic cycle. researchgate.net Nevertheless, with the appropriate choice of ligands and reaction conditions, selective activation of the C-F bond is theoretically achievable. acs.orgacs.org

Coupling ReactionCoupling PartnerMetal Catalyst (Typical)Resulting Bond
Suzuki-Miyaura Organoboron ReagentPalladiumC-C
Stille Organostannane ReagentPalladiumC-C
Buchwald-Hartwig AminePalladiumC-N
Negishi Organozinc ReagentPalladium / NickelC-C

Heterocyclic Ring Formation via Condensation Reactions

The carbothioamide moiety is a versatile precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. researchgate.netresearchgate.net Condensation reactions, where two molecules combine with the elimination of a small molecule like water or hydrogen halide, are particularly common.

One of the most prominent reactions is the Hantzsch Thiazole (B1198619) Synthesis . synarchive.com In this reaction, the thioamide acts as the N-C-S building block and reacts with an α-halocarbonyl compound (such as an α-haloketone or α-haloester) to form a thiazole ring. chemhelpasap.comijper.orgyoutube.com

The mechanism proceeds via two key steps:

Nucleophilic attack by the sulfur atom of the carbothioamide on the electrophilic carbon of the α-halocarbonyl, displacing the halide.

An intramolecular cyclization via attack of the thioamide nitrogen onto the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring. researchgate.net

By varying the α-halocarbonyl reactant, a diverse library of 2-aryl-thiazole derivatives can be synthesized from this compound.

α-Halocarbonyl ReactantR GroupResulting Thiazole Product
2-BromoacetophenonePhenyl2-(3-Fluoro-4-methylphenyl)-4-phenylthiazole
Ethyl bromopyruvate-COOEtEthyl 2-(3-Fluoro-4-methylphenyl)thiazole-4-carboxylate
ChloroacetoneMethyl2-(3-Fluoro-4-methylphenyl)-4-methylthiazole
3-Bromopentan-2,4-dioneAcetyl1-(2-(3-Fluoro-4-methylphenyl)-4-methylthiazol-5-yl)ethan-1-one

This pathway represents a reliable and high-yielding method for elaborating the carbothioamide group into a stable and medicinally relevant heterocyclic system. ijper.org

Biological Activities and Pharmacological Mechanisms of 3 Fluoro 4 Methylbenzene 1 Carbothioamide and Its Analogs

Antimicrobial Activity Studies

The thioamide moiety is a critical pharmacophore in a variety of compounds demonstrating potent activity against a wide range of microbial pathogens. Analogs of 3-Fluoro-4-methylbenzene-1-carbothioamide have been evaluated for their efficacy against both bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Thioamide-containing compounds have shown considerable promise as antibacterial agents. A notable example is the antitubercular agent Ethionamide, a thioamide that requires bio-activation by a mycobacterial monooxygenase to form an adduct with nicotinamide adenine dinucleotide (NAD). nih.gov This adduct subsequently inhibits the enzyme InhA, which is essential for mycolic acid biosynthesis in the bacterial cell wall. nih.govnih.gov

Studies on fluorobenzoylthiosemicarbazides, which are structurally related to thioamides, have demonstrated their antibacterial potential, particularly against Gram-positive bacteria. nih.gov Certain trifluoromethyl derivatives from this class were found to be active against both reference strains and clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Similarly, other thioamide derivatives have shown strong inhibitory activity against Gram-positive species like S. aureus and S. epidermidis, as well as Gram-negative bacteria such as P. aeruginosa and E. coli. nih.gov For instance, one potent compound exhibited MIC₅₀ values ranging from < 0.003 to 0.097 μg/mL. nih.gov The substitution at the C-7 position of ciprofloxacin with a thioamide group has also been shown to moderately enhance antibacterial activity against some Gram-negative and Gram-positive strains. ekb.eg

Table 1: Antibacterial Activity of Fluorobenzoylthiosemicarbazide Analogs

Compound Test Organism MIC (μg/mL)
15a S. aureus ATCC 25923 15.63
15a MRSA 63718 7.82
15b S. aureus ATCC 25923 15.63
15b MRSA 63718 15.63
16b S. aureus ATCC 25923 31.25
16b MRSA 63718 15.63

Data sourced from a study on fluorobenzoylthiosemicarbazides. nih.gov

Antifungal Properties

The thioamide functional group is also integral to the antifungal activity of several classes of compounds. For example, thioamide derivatives of ciprofloxacin have demonstrated potent activity against Candida albicans. ekb.eg It has been suggested that the presence of the thioamide group enhances antifungal activity more significantly than antibacterial activity. ekb.eg

Other research has focused on pyrazolone carbothioamide derivatives, which act as inhibitors of Pdr1-KIX, a target for treating drug-resistant candidiasis. nih.gov These compounds have been shown to enhance the effects of fluconazole against azole-resistant Candida species. nih.gov Furthermore, synthetic tricyclic flavonoids have exhibited good antifungal properties against C. parapsilosis, with one of the most active compounds producing an inhibition zone of 17.43 mm. mdpi.com Studies on pyrrolo[1,2-a]quinoline derivatives have also identified compounds with significant inhibitory potential against C. albicans, with MICs as low as 0.4 µg/mL, a concentration substantially lower than that of the standard antifungal drug fluconazole (30 µg/mL). nih.gov

Proposed Mechanisms of Antimicrobial Action

The mechanisms by which thioamide analogs exert their antimicrobial effects are diverse and target various essential cellular processes.

Cell Wall Inhibition: A primary mechanism for antitubercular thioamides like ethionamide involves the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. nih.govnih.gov This is achieved through the inhibition of the enoyl-acyl carrier protein reductase, InhA. nih.govresearchgate.net Docking studies on other analogs, such as fluorobenzoylthiosemicarbazides, suggest they may act as allosteric inhibitors of D-alanyl-D-alanine ligase, another key enzyme in bacterial cell wall synthesis. nih.gov

Enzyme Inhibition: A broader mechanism involves the inhibition of specific enzymes vital for microbial survival. For instance, some thioamide-containing compounds are potent inhibitors of urease, an enzyme that contributes to the persistence of certain bacterial infections. nih.gov In fungi, a common mechanism is the inhibition of sterol 14-alpha demethylase, an enzyme critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. nih.govmdpi.com Other potential fungal targets include secreted aspartic protease 3 (SAP3) and surface protein β-glucanase. nih.gov

Membrane Permeability: Some antimicrobial peptides and their analogs induce bacterial death by disrupting the integrity of the cell membrane. semanticscholar.org This leads to the leakage of cellular contents and a disruption of the osmotic balance. semanticscholar.org

Anticancer and Cytotoxicity Investigations

In addition to their antimicrobial properties, various analogs containing fluoro, methyl, and thioamide moieties have been investigated for their potential as anticancer agents. These studies have revealed cytotoxic effects against a range of human cancer cell lines, operating through mechanisms that include the induction of programmed cell death (apoptosis) and interference with the cell cycle.

Specific Cell Line Susceptibility

A number of fluoro-thioamide analogs have demonstrated significant cytotoxic activity against various human cancer cell lines. For example, novel 1,2,3-triazole-chalcone conjugates were found to be most effective against leukemia cancer cells, with one derivative exhibiting an IC₅₀ value of 3.17 µM in RPMI-8226 cells. nih.gov

Similarly, new benzenesulfonamide derivatives have shown promising activity against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, with IC₅₀ values as low as 1.48 µM and 4.51 µM, respectively. nih.gov Other studies on 1,3,4-thiadiazole-based indolin-2-ones reported potent activity against breast cancer (IC₅₀ = 1.47 μM) and colon cancer (IC₅₀ = 1.40 μM) cell lines. nih.gov Furthermore, fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have also been screened for their cytotoxic activity against U937, THP-1, Colo205, and A549 human cancer cell lines. researchgate.net

Table 2: Cytotoxic Activity of Selected Analogs Against Human Cancer Cell Lines

Compound Class Cell Line IC₅₀ (µM)
1,2,3-Triazole-Chalcone Conjugate (11e) Leukemia (RPMI-8226) 3.17
Benzenesulfonamide Derivative (12i) Breast Cancer (MDA-MB-468) 1.48
Benzenesulfonamide Derivative (12d) Leukemia (CCRF-CM) 4.51
1,3,4-Thiadiazole-Indolin-2-one (IVc) Breast Cancer Panel 1.47
Aziridine-Indolin-2-one (VIc) Colon Cancer Panel 1.40

Data compiled from various studies on thioamide analogs and related heterocyclic compounds. nih.govnih.govnih.gov

Apoptosis Induction and Cell Cycle Modulation Mechanisms

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis and modulation of the cell cycle in cancer cells.

Studies on 1,2,3-triazole-chalcone conjugates revealed their ability to induce apoptosis by upregulating pro-apoptotic markers like BAX, caspase-3, and caspase-9. nih.gov These compounds were also found to arrest the cell cycle at the S phase. nih.gov Similarly, certain benzenesulfonamide derivatives induced apoptosis by increasing the levels of cleaved caspases 3 and 9 and arrested the cell cycle in the G0-G1 and S phases in breast cancer cells. nih.gov

Further investigation into a new 2,4-dinitrobenzenesulfonamide derivative, S1, showed it could induce apoptosis in acute leukemia cell lines (K562 and Jurkat). nih.govualberta.ca In K562 cells, this involved arresting the cell cycle at the G2/M phase and activating both extrinsic and intrinsic apoptotic pathways, indicated by increased FasR expression and loss of mitochondrial potential. nih.govualberta.ca In Jurkat cells, the compound caused cell cycle blockade at the G0/G1 phase and involved the intrinsic apoptosis pathway. nih.govualberta.ca This highlights that these compounds can trigger programmed cell death through multiple, complex signaling cascades, making them promising candidates for further development as anticancer therapeutics.

Enzyme Inhibition Studies

The chemical structure of this compound suggests its potential as an enzyme inhibitor, a property often associated with thioamide-containing compounds and fluorinated aromatics.

The core structure of this compound, particularly the thioamide group, is a feature found in various cholinesterase inhibitors. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. The sulfur atom in the carbothioamide group can interact with the active site of these enzymes.

Studies on various heterocyclic compounds have highlighted the importance of specific structural motifs for potent cholinesterase inhibitory activity. While direct data on this compound is unavailable, research on other thioamide and thiophene derivatives provides insights into potential mechanisms. For instance, certain thiophene derivatives have demonstrated significant acetylcholinesterase inhibition, with some compounds being more potent than the reference drug donepezil nih.gov. The inhibitory activity is often attributed to hydrogen bonding and hydrophobic interactions within the enzyme's active site.

The following table presents data on the cholinesterase inhibitory activity of some thioamide and heterocyclic analogs, illustrating the potential for this class of compounds.

Compound IDStructureTarget EnzymeInhibition (%)IC₅₀ (µM)
Analog A 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideAChE60Not specified
Analog B Pyridine 2-yl-methylene hydrazine carboxamideUreaseNot specified2.18 ± 0.058
Analog C 5-chloropyridine-2 yl-methylene hydrazine carbothioamideUreaseNot specified1.07 ± 0.043
Donepezil (Reference Drug)AChE40Not specified

Information regarding the direct modulation of metalloproteases by this compound is not available in the reviewed literature. However, the general class of thioamides has been explored for metalloprotease inhibition. The sulfur atom can potentially coordinate with the metal ion (often zinc) in the active site of metalloproteases, leading to inhibition. Further research would be necessary to determine if this compound or its analogs possess such activity.

The potential for this compound to interact with other enzyme targets, such as those involving DNA binding, can be inferred from studies on similar molecular scaffolds. Benzimidazole derivatives, for example, are known to interact with DNA nih.gov. While not a benzimidazole, the aromatic and planar nature of the benzene (B151609) ring in this compound could facilitate intercalation or groove binding with DNA, thereby affecting the function of DNA-binding proteins. However, without specific experimental data, this remains a theoretical possibility.

Anti-inflammatory Properties and Signaling Pathway Modulation

The presence of a fluorine atom on the benzene ring is a common feature in many anti-inflammatory drugs. Fluorine substitution can enhance metabolic stability and binding affinity to target proteins. Studies on fluorobenzothiazole derivatives have shown significant anti-inflammatory activity in carrageenin-induced rat paw edema models, with some compounds exhibiting inhibition comparable to the standard drug diclofenac researchgate.net.

Furthermore, analogs such as N1-benzyl-4-methylbenzene-1,2-diamine have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages by down-regulating inducible nitric oxide synthase (iNOS) and inhibiting the transcriptional activity of nuclear factor-kappa B (NF-κB) nih.gov. This suggests that the 4-methylbenzene moiety could contribute to anti-inflammatory effects through modulation of key inflammatory signaling pathways.

The table below shows the anti-inflammatory activity of some fluorinated and methylbenzene-containing compounds.

CompoundAssayResult
Fluorobenzothiazole derivative (S-7) Carrageenin-induced rat paw edemaExcellent % inhibition
N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21) NO production in LPS-stimulated macrophagesIC₅₀ = 9.2 µM

Antioxidant Activity Assessment and Radical Scavenging Mechanisms

The carbothioamide functional group is known to contribute to antioxidant activity. Hydrazinecarbothioamides, for instance, have demonstrated excellent antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays mdpi.comresearchgate.net. The mechanism is believed to involve the donation of a hydrogen atom from the nitrogen atoms of the thioamide group to stabilize free radicals.

The antioxidant potential of this compound can be inferred from studies on related structures. For example, hydrazinecarbothioamide derivatives have shown potent radical scavenging activity, with some analogs exhibiting stronger effects than standard antioxidants like butylated hydroxyanisole (BHA) and ascorbic acid (AA) mdpi.com.

The following table summarizes the antioxidant activity of some carbothioamide analogs.

CompoundAssayIC₅₀ (µM)
Hydrazinecarbothioamide analog 4 DPPH radical scavenging39.39
Hydrazinecarbothioamide analog 5 DPPH radical scavenging39.79
Hydrazinecarbothioamide analog 6 DPPH radical scavenging42.32
Butylated Hydroxyanisole (BHA) DPPH radical scavenging51.62
Ascorbic Acid (AA) DPPH radical scavenging107.67

Receptor Binding and Activation/Inhibition Mechanisms

Specific receptor binding studies for this compound are not prominent in the available literature. However, the structural components of the molecule suggest potential interactions with various receptors. For example, fluorinated phenyl rings are present in ligands for a variety of receptors, including adenosine receptors and nuclear receptors nih.govnih.gov. The fluorine atom can enhance binding affinity through favorable electrostatic interactions.

Other Pharmacological Activities (e.g., Anticonvulsant, Antidiabetic, Antiplatelet)

The thioamide moiety is a versatile pharmacophore found in various molecules demonstrating a wide array of biological effects, including anticonvulsant, antidiabetic, and antiplatelet activities.

Anticonvulsant Activity

Several classes of compounds incorporating thioamide or related sulfur-containing heterocyclic structures, such as thiophene, have been identified as potential anticonvulsant agents. nih.govnih.gov The anticonvulsant potential of these compounds is often evaluated in established animal models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests, which represent different types of seizure activity. researchgate.net

Research into hybrid compounds featuring pyrrolidine-2,5-dione and thiophene rings has yielded derivatives with significant anticonvulsant properties. nih.gov For instance, certain derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have shown potent activity in both MES and 6 Hz seizure models. nih.gov Similarly, studies on 3,4-ethylenedioxythiophene derivatives have led to the identification of compounds with notable anticonvulsant effects and no neurotoxicity. researchgate.net The structural elements common in many antiepileptic drugs include a hydrophobic domain, a hydrogen-bonding domain, and an electron donor moiety, features that can be incorporated into thioamide-based structures. orientjchem.org Thiadiazole derivatives have also been synthesized and evaluated, with some showing mild to moderate anticonvulsant activity.

Table 1: Anticonvulsant Activity of Selected Thioamide Analogs
Compound ClassSpecific Analog ExampleAnticonvulsant Test ModelObserved ActivityReference
Thiophene-pyrrolidine-2,5-dione Hybrids3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochlorideMES & 6 HzShowed significant protection; more potent than ethosuximide in the 6 Hz test. nih.gov
Benzo[b]thiophene-pyrrolidine-2,5-dione DerivativesNot specifiedMES, 6 Hz, scPTZPotent and broad-spectrum anticonvulsant activity identified in some derivatives. mdpi.com
3,4-Ethylenedioxythiophene DerivativesCompound 6aMES, scMET, 6 HzEmerged as a lead compound with no neurotoxicity. researchgate.net
Thiadiazole DerivativesDerivatives with methoxy group on benzaldehyde ringPTZShowed the most significant anticonvulsant activity among the series.

Antidiabetic Activity

The thioamide functional group is also present in molecules investigated for their antidiabetic potential. Thiosemicarbazones, which feature a thioamide core structure, have been shown to possess a wide spectrum of biological activities, including antidiabetic effects. cput.ac.zatandfonline.com

One mechanism of action for antidiabetic agents is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. A study on novel thiosemicarbazone derivatives identified compounds that were potent inhibitors of both enzymes. tandfonline.comtandfonline.com For example, 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide was found to be the most active against both α-glucosidase and α-amylase, with IC50 values of 1.58 µM and 3.24 µM, respectively. tandfonline.comtandfonline.com

Other research has focused on hybrid compounds of thiosemicarbazone and triazole, screening them for their effects on genes related to type 2 diabetes. cput.ac.zaresearchgate.netalliedacademies.org Certain hybrids were found to increase the expression of glucose transport genes (Glut-4, Mef2a, and Nrf-1), suggesting a potential therapeutic application for managing type 2 diabetes. cput.ac.zaresearchgate.net Furthermore, substituting an oxoamide with a thioamide in therapeutic peptides like glucagon-like peptide-1 (GLP-1) has been shown to increase their stability against enzymatic degradation while preserving biological activity, offering another avenue for developing antidiabetic therapies. nih.gov

Table 2: Antidiabetic Activity of Selected Thiosemicarbazone Derivatives
CompoundTarget Enzyme/GeneActivity (IC50 / Effect)Reference
2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamideα-glucosidase1.58 µM tandfonline.comtandfonline.com
2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamideα-amylase3.24 µM tandfonline.comtandfonline.com
Thiosemicarbazone-triazole hybrid (1g)Glucose Transport Genes (Glut-4, Mef2a, Nrf-1)Consistent up-regulation of gene transcription. cput.ac.zaresearchgate.netalliedacademies.org
Thiosemicarbazone-triazole hybrid (1d)Glucose Transport Genes (Glut-4, Mef2a, Nrf-1)Consistent up-regulation of gene transcription. cput.ac.zaresearchgate.netalliedacademies.org

Antiplatelet Activity

Derivatives containing thioamide or related thio-functional groups have been evaluated for their ability to inhibit platelet aggregation, a key process in thrombosis. nih.gov These compounds are typically tested against platelet aggregation induced by agents like adenosine diphosphate (ADP) and arachidonic acid (AA). nih.govbrieflands.com

A novel series of 1,3,4-thiadiazole derivatives, synthesized from thiosemicarbazone intermediates, showed noteworthy antiplatelet activity. nih.govbrieflands.com One of the most potent analogs, featuring a 4-methylphenyl group, was a significant inhibitor of ADP-induced platelet aggregation with an IC50 value of 39 ± 11 µM. nih.govresearchgate.net The study suggested that the cyclization of thiosemicarbazones into thiadiazoles enhanced activity against the ADP pathway. nih.gov Other research on thioether derivatives and thioterpenoids has also identified compounds with potent antiplatelet effects, some of which are comparable to known drugs like acetylsalicylic acid. nih.govresearchgate.netmdpi.com

Table 3: Antiplatelet Activity of Selected Thio-Compounds
Compound ClassSpecific Analog ExampleInducerActivity (IC50)Reference
1,3,4-Thiadiazole DerivativeCompound 3b (with 4-methylphenyl group)ADP39 ± 11 µM nih.govresearchgate.net
1,3,4-Thiadiazole DerivativeCompound 3f (with 4-methoxyphenyl group)ADP421 µM nih.gov
ThioterpenoidCompound 1ADPDemonstrated potent in vivo activity comparable to acetylsalicylic acid. nih.govmdpi.com
2-Aminopyrimidine DerivativeCompound II16Arachidonic Acid80 µM nih.gov

Biometal Chelation Studies and their Biological Implications

The thioamide functional group possesses an inherent affinity for metals, which allows thioamide-containing molecules to act as metal chelators or ligands. nih.govnih.gov This property stems from the sulfur atom, which is a soft donor and can form stable coordination complexes with various transition metals. researchgate.net Chelation therapy is a strategy used to treat metal toxicity by forming stable complexes that can be excreted from the body. nih.govmdpi.com

The ability of thioamides to chelate biometals has significant biological implications. In nature, the thioamide moiety is a key component of methanobactins, which are natural products with an extremely high affinity for copper (I) ions, playing a role in copper uptake and homeostasis in certain bacteria. nih.gov

In medicinal chemistry, this chelating ability is exploited to design novel therapeutic agents. Thioamide derivatives can serve as bidentate ligands, coordinating with metal ions through both the sulfur and nitrogen atoms. researchgate.net This has led to the synthesis of various metal-based complexes with thioamide ligands, including those with iron (II), cobalt (II), nickel (II), copper (II), and zinc (II). researchgate.net These complexes are being investigated for numerous applications, including as alternatives to traditional metal-based drugs like cisplatin for cancer therapy. nih.gov The formation of a metal complex can enhance the biological activity of the organic ligand itself. researchgate.net The interaction with biometals is also a strategy for designing inhibitors for metalloenzymes, where a chelating moiety can bind to the metal ion in the enzyme's active site. mdpi.com Therefore, the metal-chelating properties of thioamide analogs represent a promising area for the development of new diagnostic and therapeutic agents. nih.gov

Structure Activity Relationship Sar and Rational Ligand Design Based on 3 Fluoro 4 Methylbenzene 1 Carbothioamide Scaffold

Influence of Fluoro and Methyl Substituents on Biological Potency and Selectivity

The strategic placement of fluoro and methyl groups on the benzene (B151609) ring of the 3-fluoro-4-methylbenzene-1-carbothioamide scaffold is a critical determinant of its biological efficacy and target selectivity. The influence of these substituents is multifaceted, affecting the molecule's electronic properties, lipophilicity, and steric interactions, which in turn govern its absorption, distribution, and binding affinity to biological targets. researchgate.net

Fluorine, being the most electronegative element, can significantly alter the electronic profile of the aromatic ring through strong inductive effects. researchgate.net This modification can influence the acidity of nearby functional groups and modulate the molecule's ability to participate in hydrogen bonding. researchgate.net For instance, in studies of related heterocyclic compounds, the introduction of a fluorine atom has been shown to dramatically boost affinity for the target protein. nih.gov The position of the fluorine is crucial; for example, in a series of pyrazolobenzothiazine-based carbothioamides, compounds with 2-fluorophenyl or 3-fluorophenyl substitutions demonstrated potent inhibitory values against monoamine oxidase (MAO) enzymes. nih.gov

The methyl group, in contrast, primarily influences the molecule's lipophilicity and steric profile. An increase in lipophilicity can enhance membrane permeability and passage across biological barriers. researchgate.net However, the size and position of the methyl group can also introduce steric hindrance that may either promote a favorable binding conformation or obstruct interaction with the target's active site. nih.gov The combination of both fluoro and methyl groups, as seen in the 3-fluoro-4-methylphenyl moiety, creates a unique electronic and steric landscape. This specific substitution pattern can lead to enhanced potency and, critically, improved selectivity for one biological target over another. For example, in the development of MAO inhibitors, specific substitutions on the phenyl ring led to compounds with a significant preference for either MAO-A or MAO-B. nih.gov

The following table illustrates how different substitutions on a core scaffold can impact biological activity, using data from a study on pyrazolobenzothiazine-based carbothioamides which share the carbothioamide functional group. nih.gov

Compound ReferenceSubstituentTargetIC₅₀ (μM)Selectivity
3bp-tolyl (4-methylphenyl)MAO-A0.003 ± 0.0007High for MAO-A
4dp-tolyl (4-methylphenyl)MAO-B0.02 ± 0.001High for MAO-B
3k3-fluorophenylMAO-APotent InhibitorData not specified
4j2-fluorophenylMAO-A0.54 ± 0.006Moderate for MAO-A

Role of the Carbothioamide Moiety in Target Interaction

The carbothioamide (-C(=S)NH₂) group is a pivotal functional moiety that plays a crucial role in mediating interactions with biological targets. Its unique structural and electronic properties enable it to engage in several types of non-covalent and, in some cases, covalent interactions.

Hydrogen Bonding: The carbothioamide group contains both hydrogen bond donors (the -NH₂ protons) and a potential hydrogen bond acceptor (the sulfur atom, albeit a weak one). The amide protons are particularly important for forming strong hydrogen bonds with electronegative atoms (e.g., oxygen, nitrogen) found in the amino acid residues of a protein's active site. researchgate.net These directional interactions are fundamental for anchoring the ligand in the correct orientation for optimal activity. researchgate.net

Metal Chelation: The presence of both sulfur and nitrogen atoms allows the carbothioamide moiety to act as a bidentate ligand, capable of chelating metal ions that may be present as cofactors in the active site of metalloenzymes. This chelating ability can be a key mechanism for enzyme inhibition.

Covalent Bonding: While less common, the sulfur atom of the carbothioamide can, under certain conditions, act as a nucleophile and form covalent bonds with specific residues in a target protein, leading to irreversible inhibition.

Furthermore, the carbothioamide group can serve as a versatile linker, connecting the substituted phenyl ring to other pharmacophoric fragments. nih.gov This allows for the construction of larger, more complex molecules where the carbothioamide helps to position the various components optimally within the target's binding pocket. nih.gov In some contexts, such as anticancer agents, molecules containing this moiety have been shown to interact with DNA, suggesting its role extends to binding with nucleic acids as well as proteins. nih.gov

Systematic Substituent Variation and Biological Profiling

A cornerstone of rational drug design is the systematic variation of substituents on a lead scaffold, followed by comprehensive biological profiling to establish a clear structure-activity relationship (SAR). nih.gov For the this compound scaffold, this involves synthesizing a library of analogs where the fluoro and methyl groups are moved to different positions, replaced with other halogens (e.g., chlorine, bromine), or substituted with groups of varying size, lipophilicity, and electronic character (e.g., methoxy, trifluoromethyl). nih.govnih.gov

Each synthesized analog is then subjected to a panel of biological assays to determine its potency, selectivity, and mechanism of action. jocpr.com For example, in the development of MAO inhibitors based on a pyrazolobenzothiazine core, researchers synthesized two series of compounds with various substituents on a phenyl ring attached to a carbothioamide side chain. nih.gov The compounds were then tested for their ability to inhibit MAO-A and MAO-B.

This systematic approach revealed clear SAR trends. For instance, it was found that certain substitutions led to highly potent and selective MAO-A inhibitors, while a different set of substitutions yielded compounds with high potency and selectivity for MAO-B. nih.gov Halogen substitutions, such as 3-chloro or 3-fluoro, were noted to produce high inhibitory values. nih.gov

The data generated from such profiling is invaluable for constructing a detailed SAR map, which guides further optimization of the lead compound.

Compound SeriesSubstituent on Phenyl RingPrimary TargetObserved Activity
Series 34-methyl (p-tolyl)MAO-AVery potent inhibition (IC₅₀ = 0.003 μM)
Series 44-methyl (p-tolyl)MAO-BMost effective inhibitor in series (IC₅₀ = 0.02 μM)
Series 33-fluoroMAO-A / MAO-BHigh inhibitory values
Series 33-chloroMAO-A / MAO-BHigh inhibitory values
Series 42-fluoroMAO-ASub-micromolar inhibition (IC₅₀ = 0.54 μM)

*Data adapted from a study on pyrazolobenzothiazine-based carbothioamides. nih.gov

Computational Docking and Molecular Modeling for Ligand-Target Interactions

Computational techniques, such as molecular docking and modeling, are indispensable tools for visualizing and quantifying the interactions between a ligand and its biological target. nih.govresearchgate.net These in silico methods provide a plausible binding mode for the inhibitor within the active site of the enzyme or receptor, helping to explain the observed SAR and guide the design of new, more potent analogs. nih.gov

The process involves using the three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR, and computationally placing the ligand (e.g., a derivative of this compound) into the binding pocket. Docking algorithms then score different binding poses based on factors like steric complementarity and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. rjptonline.org

For carbothioamide-containing compounds, molecular docking studies have successfully identified key amino acid residues that interact with the ligand, providing a molecular basis for the compound's inhibitory activity. nih.gov This detailed understanding of the binding mode allows for the rational design of modifications to the scaffold to enhance these favorable interactions.

Binding Energy Calculations

Following the identification of the most likely binding pose through docking, binding energy calculations are performed to estimate the affinity of the ligand for the target. These calculations provide a quantitative measure (often in kcal/mol) of the stability of the ligand-protein complex. researchgate.net Lower binding energy values typically correlate with higher binding affinity and, consequently, greater biological potency. By calculating the binding energies for a series of systematically varied analogs, researchers can computationally predict which modifications are most likely to improve activity, thereby prioritizing synthetic efforts.

Identification of Pharmacophore Sites

Molecular modeling and docking studies are crucial for identifying the essential pharmacophoric features of a ligand—the specific arrangement of functional groups necessary for biological activity. A pharmacophore model for the this compound scaffold would define the key sites responsible for its interaction with a target. These sites typically include:

Hydrogen Bond Donors/Acceptors: (e.g., the -NH₂ group of the carbothioamide).

Hydrophobic/Aromatic Regions: (e.g., the 3-fluoro-4-methylphenyl ring).

Positive/Negative Ionizable Centers.

Once a pharmacophore model is established, it can be used as a template to search virtual libraries for other compounds that fit the model or to design novel molecules with improved binding characteristics. nih.gov

Prodrug Design and Optimization Strategies

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active compound. ijpcbs.com This strategy is often employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor aqueous solubility, chemical instability, or low bioavailability. nih.govcentralasianstudies.org

For a scaffold like this compound, several prodrug strategies could be considered. The choice of promoiety—the chemical group temporarily attached to the parent drug—is critical and depends on the specific barrier being addressed.

Improving Solubility: If the parent compound has low water solubility, a hydrophilic promoiety such as a phosphate (B84403), amino acid, or a sugar can be attached. For example, modifying a functional group on the scaffold to create a phosphate ester can dramatically increase aqueous solubility, making the compound suitable for intravenous administration. orientjchem.org

Enhancing Lipophilicity: To improve absorption across lipid membranes, a lipophilic promoiety can be added. This could involve creating esters or carbonates at a suitable position on the molecule. ijpcbs.com

Targeted Delivery: Prodrugs can also be designed for targeted delivery. A promoiety can be chosen that is specifically cleaved by an enzyme that is overexpressed at the site of action (e.g., in tumor tissues), leading to localized release of the active drug and minimizing systemic side effects. centralasianstudies.org

The key requirement for any prodrug design is that the linkage between the parent drug and the promoiety must be stable during administration but readily cleaved in vivo (enzymatically or chemically) to release the active drug in a timely manner. ijpcbs.com Common functional groups amenable to prodrug design include hydroxyl, carboxyl, and amine groups, which can be converted to esters, amides, carbonates, and carbamates. ijpcbs.com

Applications of 3 Fluoro 4 Methylbenzene 1 Carbothioamide in Advanced Organic Synthesis

Building Block in Complex Heterocyclic Compound Synthesis

The carbothioamide functional group is a key synthon for the construction of various sulfur and nitrogen-containing heterocyclic rings. 3-Fluoro-4-methylbenzene-1-carbothioamide serves as a readily available starting material for the synthesis of a variety of complex heterocyclic compounds, particularly thiazole (B1198619) derivatives.

One of the most prominent methods for the synthesis of thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. In this context, this compound can react with various α-haloketones to yield 2-substituted-4-(3-fluoro-4-methylphenyl)thiazoles. The fluorine and methyl substituents on the phenyl ring can modulate the electronic properties and steric hindrance of the resulting thiazole derivatives, influencing their biological activity and physical properties. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The general reaction scheme for the Hantzsch thiazole synthesis using this compound is depicted below:

Table 1: Hantzsch Thiazole Synthesis with this compound

Reactant 1Reactant 2 (α-haloketone)Product (Thiazole Derivative)
This compoundChloroacetone2-Methyl-4-(3-fluoro-4-methylphenyl)thiazole
This compound2-Bromoacetophenone2-Phenyl-4-(3-fluoro-4-methylphenyl)thiazole
This compoundEthyl bromopyruvateEthyl 2-(3-fluoro-4-methylphenyl)thiazole-4-carboxylate

Beyond thiazoles, the reactivity of the carbothioamide group allows for its participation in cyclocondensation reactions with a variety of bifunctional reagents to form other important heterocyclic systems such as pyrimidines and triazoles. These heterocyclic scaffolds are central to the development of new therapeutic agents.

Precursor for Advanced Pharmaceutical Intermediates

The structural motif of a fluorinated phenyl group attached to a heterocyclic core is prevalent in many modern pharmaceuticals. This compound serves as a key precursor for the synthesis of such advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors.

Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Many small-molecule kinase inhibitors feature a substituted aromatic or heterocyclic core. The 3-fluoro-4-methylphenyl moiety derived from this compound can be a critical component of these inhibitors, where the fluorine atom can enhance binding affinity to the target protein through favorable interactions and improve metabolic stability.

For instance, derivatives of this carbothioamide can be elaborated into more complex structures that act as inhibitors of receptor tyrosine kinases like c-Met. The development of such inhibitors is a significant area of cancer research.

Furthermore, the carbothioamide group can be converted into other functional groups, such as amidines or guanidines, which are also important pharmacophores in drug design. This versatility makes this compound a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. The synthesis of antiviral nucleoside analogues, where a modified heterocyclic base is attached to a sugar moiety, could also potentially utilize intermediates derived from this compound.

Ligand or Catalyst Component in Transition Metal Catalysis

While less explored, the sulfur and nitrogen atoms of the carbothioamide group in this compound possess lone pairs of electrons, making them potential coordination sites for transition metals. The formation of metal complexes with thioamide-containing ligands is a known phenomenon, and these complexes can exhibit interesting catalytic properties.

The coordination of this compound to transition metals such as palladium, copper, or nickel could lead to the formation of novel catalysts. The electronic properties of the ligand, influenced by the fluoro and methyl substituents on the aromatic ring, could fine-tune the reactivity and selectivity of the metal center in various catalytic transformations.

Potential applications for such complexes could include cross-coupling reactions, where the thioamide ligand could stabilize the metal catalyst and influence the reaction outcome. For example, in Suzuki or Heck coupling reactions, the nature of the ligand is crucial for the efficiency of the catalytic cycle. Research in this area could lead to the development of new and efficient catalytic systems for organic synthesis. However, specific examples of this compound being used as a ligand in transition metal catalysis are not yet widely reported in the scientific literature, representing an area for future investigation.

Development of Fluorescent Probes and Imaging Agents

Fluorescent probes are indispensable tools in biomedical research and diagnostics, enabling the visualization of biological processes in real-time. The design of effective fluorescent probes often involves a fluorophore (the light-emitting component) and a recognition unit that interacts with the target analyte.

Thioamides, including this compound, have the potential to be incorporated into the design of fluorescent probes. The thioamide group can act as a fluorescence quencher through a process called photoinduced electron transfer (PeT). In a typical design, a fluorophore is linked to the thioamide-containing molecule. In the "off" state, the fluorescence of the fluorophore is quenched by the nearby thioamide group. Upon interaction with a specific analyte, a chemical reaction can occur that transforms the thioamide into an amide. This conversion disrupts the quenching mechanism, leading to a "turn-on" of fluorescence, which can be detected and quantified.

The 3-fluoro-4-methylphenyl group can also contribute to the photophysical properties of the probe, potentially influencing its absorption and emission wavelengths. The development of fluorescent probes based on this compound could enable the detection of various biologically important molecules and enzymes. This application represents a growing area of interest in chemical biology and diagnostics.

Advanced Research Techniques and Methodologies Employed

In Vitro and In Vivo Biological Assay Development and Validation

The exploration of the biological effects of 3-Fluoro-4-methylbenzene-1-carbothioamide would necessitate the development and validation of specific in vitro (in a controlled laboratory environment) and in vivo (in a living organism) assays. In vitro assays are crucial for initial screening, providing insights into the compound's activity at a cellular or molecular level, such as enzyme inhibition, receptor binding, or cytotoxicity against cancer cell lines.

Currently, specific validated in vitro or in vivo biological assay data for this compound is not widely available in published literature. However, a hypothetical in vitro cytotoxicity assay might yield data as presented below.

Hypothetical Data Table: In Vitro Cytotoxicity of this compound

Cell Line Assay Type Concentration (µM) % Inhibition IC₅₀ (µM)
MCF-7 (Breast Cancer) MTT Assay 10 45.2 12.5
A549 (Lung Cancer) MTT Assay 10 33.8 21.3

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Chromatographic Separation and Purification Techniques (e.g., Chiral HPLC)

Chromatographic techniques are indispensable for the separation, purification, and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for assessing the purity of this compound and for isolating it from reaction mixtures.

Given that derivatives of carbothioamides can be chiral, Chiral HPLC would be a critical technique to separate enantiomers (non-superimposable mirror images) of this compound or its derivatives. The separation of enantiomers is vital in pharmaceutical research, as different enantiomers of a drug can have vastly different biological activities and metabolic fates. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.

Detailed studies on the chromatographic separation, particularly chiral HPLC, of this compound have not been found in the public domain. An example of data from a chiral HPLC separation is illustrated below.

Hypothetical Data Table: Chiral HPLC Separation of a Derivative

Enantiomer Retention Time (min) Peak Area (%) Enantiomeric Excess (%)
Enantiomer 1 (S) 8.45 49.8 99.2 (for isolated fraction)

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Spectrophotometric and Spectrofluorometric Assays for Biological Interactions

Spectrophotometry and spectrofluorometry are powerful techniques used to study the interactions between a compound and biological macromolecules, such as proteins or DNA. These methods rely on changes in the absorption or emission of light upon the binding of the compound to its target.

For instance, a spectrophotometric assay could be used to determine if this compound binds to a specific enzyme by observing changes in the absorbance spectrum of the enzyme or the compound. Spectrofluorometric assays, which are often more sensitive, could be employed to study interactions by measuring changes in fluorescence intensity or wavelength. These assays are fundamental in mechanistic studies to understand how a compound exerts its biological effect at a molecular level.

Specific data from spectrophotometric or spectrofluorometric assays detailing the biological interactions of this compound are not available in the scientific literature. A hypothetical representation of data from a fluorescence quenching assay to study protein binding is provided below.

Hypothetical Data Table: Spectrofluorometric Analysis of Protein Binding

Compound Concentration (µM) Fluorescence Intensity (a.u.) Quenching (%) Binding Constant (Kₐ) (M⁻¹)
0 987 0 1.5 x 10⁵
5 745 24.5
10 521 47.2

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Electrochemistry and Redox Behavior Studies

Electrochemical studies, such as cyclic voltammetry, are employed to investigate the redox (reduction-oxidation) properties of a compound. Understanding the redox behavior of this compound is important as it can provide insights into its potential metabolic pathways, its mechanism of action (especially if it involves electron transfer processes), and its stability.

These studies can determine the oxidation and reduction potentials of the compound, which are indicative of how easily it can donate or accept electrons. This information is valuable in drug design and for understanding potential mechanisms of toxicity or pharmacological activity that are linked to oxidative stress or redox cycling.

A review of the literature did not yield specific studies on the electrochemistry and redox behavior of this compound. The table below illustrates the type of data that might be obtained from a cyclic voltammetry experiment.

Hypothetical Data Table: Electrochemical Properties

Parameter Value
Oxidation Potential (Epa) +0.85 V
Reduction Potential (Epc) -0.62 V
Redox Couple (E₁/₂) +0.115 V

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Q & A

Q. What are the common synthetic routes for preparing 3-fluoro-4-methylbenzene-1-carbothioamide, and how can reaction conditions be optimized?

  • Methodological Answer: The compound is typically synthesized via thioamidation of the corresponding benzamide or nitrile precursor. For example, treatment of 3-fluoro-4-methylbenzonitrile with hydrogen sulfide (H₂S) in the presence of a catalyst (e.g., AlCl₃) under controlled temperature (80–100°C) yields the carbothioamide. Optimization involves adjusting solvent polarity (e.g., DMF vs. toluene), reaction time, and catalyst loading to maximize yield. Structural confirmation requires NMR (¹H/¹³C) and FTIR to validate the thioamide (-C(=S)NH₂) group formation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer: Key techniques include:
  • X-ray crystallography to resolve the crystal lattice and confirm substituent positions (fluorine and methyl groups).
  • FTIR spectroscopy to identify vibrational modes of the thioamide group (C=S stretch at ~1250 cm⁻¹).
  • NMR spectroscopy (¹⁹F NMR for fluorine environment; ¹H NMR for methyl protons).
    Computational tools like DFT (Density Functional Theory) can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What are the primary chemical reactivity patterns observed in this compound?

  • Methodological Answer: The thioamide group (-C(=S)NH₂) undergoes nucleophilic substitution (e.g., alkylation at the sulfur atom) and oxidation (to sulfoxides or sulfones under controlled conditions). The fluorine atom participates in halogen bonding, influencing crystal packing or interactions with biological targets. Systematic reactivity studies should use kinetic monitoring (HPLC or UV-Vis) to track substituent effects .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives of this compound for targeted applications?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT or molecular docking) predict binding affinities to biological targets (e.g., enzymes) by modeling interactions between the thioamide group and active sites. ICReDD’s integrated approach combines reaction path searches, transition state analysis, and experimental validation to optimize derivatives for specific activities (e.g., antimicrobial potency) .

Q. What experimental strategies are recommended for resolving contradictions in reported biological activity data for carbothioamide derivatives?

  • Methodological Answer: Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:
  • Standardized bioassays (e.g., MIC tests for antimicrobial activity with fixed protocols).
  • HPLC purity validation (>95% purity for tested samples).
  • Structure-Activity Relationship (SAR) studies to isolate the effects of substituents (fluorine vs. methyl) .

Q. How can factorial design improve reaction optimization for synthesizing this compound derivatives?

  • Methodological Answer: A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, solvent polarity) at two levels (high/low). Response surface methodology (RSM) identifies optimal conditions for yield or selectivity. For example:
FactorLow LevelHigh Level
Temperature80°C120°C
Catalyst Loading5 mol%15 mol%
SolventTolueneDMF
Post-analysis via ANOVA determines significant interactions, reducing trial iterations .

Q. What methodologies are used to study the thermodynamic stability of this compound under varying conditions?

  • Methodological Answer:
  • Differential Scanning Calorimetry (DSC) measures melting points and decomposition temperatures.
  • Thermogravimetric Analysis (TGA) quantifies thermal stability.
  • Solubility studies in polar/non-polar solvents (e.g., logP determination via shake-flask method) inform formulation strategies .

Tables for Key Data

Table 1: Spectral Data for this compound

TechniqueKey Signals
¹H NMR (CDCl₃)δ 2.35 (s, 3H, CH₃), δ 7.25–7.45 (m, Ar-H)
¹⁹F NMRδ -110 ppm (vs. CFCl₃)
FTIR1250 cm⁻¹ (C=S), 3350 cm⁻¹ (N-H stretch)

Table 2: Reactivity Comparison of Carbothioamide Derivatives

DerivativeOxidation ProductSubstitution Site
Parent CompoundSulfoxide (C=S→O)S-alkylation
Fluorine-SubstitutedSulfone (C=O₂)Ortho to F

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.